Physicochemical Properties of 1-Benzylcyclobutanecarboxylic Acid: An In-depth Technical Guide
Physicochemical Properties of 1-Benzylcyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzylcyclobutanecarboxylic acid. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.
Core Physicochemical Data
1-Benzylcyclobutanecarboxylic acid is a carboxylic acid derivative featuring a benzyl substituent on a cyclobutane ring. The following table summarizes its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 114672-02-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₄O₂ | Calculated |
| Molecular Weight | 190.24 g/mol | Sigma-Aldrich |
| Melting Point | 63-65 °C | Sigma-Aldrich |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Not experimentally determined. Carboxylic acids with significant hydrocarbon portions tend to have low solubility in water but are soluble in organic solvents.[1][2][3][4][5] | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP | Not experimentally determined. | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of a solid organic acid like 1-Benzylcyclobutanecarboxylic acid are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6]
Methodology: Capillary Method [7][8][9][10]
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Sample Preparation: A small amount of finely powdered, dry 1-Benzylcyclobutanecarboxylic acid is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[7][8]
-
Heating: The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is reported as the melting point.[6] A narrow melting point range is indicative of a pure compound.[6]
Boiling Point Determination
For a solid compound, the boiling point is determined at a pressure at which the substance is liquid.
Methodology: Siwoloboff Method (Micro Boiling Point) [11][12][13][14]
-
Sample Preparation: A small amount of 1-Benzylcyclobutanecarboxylic acid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.
-
Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.
-
Measurement: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method [15]
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Preparation: An excess amount of 1-Benzylcyclobutanecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.
pKa Determination
The pKa is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [16][17][18][19]
-
Solution Preparation: A precise amount of 1-Benzylcyclobutanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method [18][20][21][22]
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
-
Partitioning: A known amount of 1-Benzylcyclobutanecarboxylic acid is dissolved in one of the phases (usually n-octanol). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[23]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of 1-Benzylcyclobutanecarboxylic acid.
Caption: Workflow for Physicochemical Characterization.
Computational Prediction
In the absence of experimental data, computational methods can provide estimates for properties like pKa and logP. Various software packages and online tools utilize algorithms based on Quantitative Structure-Property Relationships (QSPR) and quantum mechanics to predict these values from the molecular structure.[24][25][26][27][28][29] These predictions are valuable for initial screening and guiding experimental work.
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